7-Hydroxyflavanone

Description

This compound has been reported in Phyllanthus sellowianus, Ononis natrix, and other organisms with data available.

structure given in first source

Structure

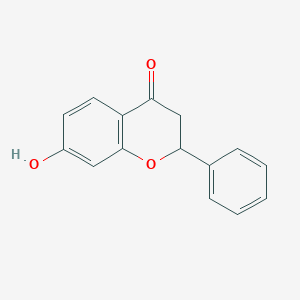

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAJPHCXKPCPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022430 | |

| Record name | 7-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-36-2 | |

| Record name | 7-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxyflavanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC64495H41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 7-Hydroxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms of action of 7-Hydroxyflavanone (7-HF), a naturally occurring flavonoid. It details the compound's interactions with key cellular targets, its modulation of critical signaling pathways, and its potential therapeutic applications based on current scientific literature.

Core Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, anticancer, and enzyme-inhibiting properties. These effects are underpinned by its ability to interact with specific molecular targets and modulate complex signaling cascades.

One of the most studied mechanisms of this compound and related flavonoids is the inhibition of aromatase (cytochrome P450 19A1), a key enzyme in estrogen biosynthesis. By inhibiting the conversion of androgens to estrogens, these compounds present potential for application in hormone-dependent cancers. This compound has been identified as an inhibitor of aromatase, with an IC50 value of 65 µM[1]. Its unsaturated counterpart, 7-hydroxyflavone, is a significantly more potent competitive inhibitor, with an IC50 of 0.5 µM and a Ki value of 0.25 µM[2][3]. This inhibitory action is thought to involve the flavonoid binding to the active site of the aromatase cytochrome P-450, displacing the natural substrate, androstenedione[2].

This compound demonstrates significant antioxidant properties, protecting cells from oxidative stress-induced damage[4]. A primary mechanism for this protection is the activation of the ERK/Nrf2/HO-1 signaling pathway [5][6][7].

-

Upstream Activation: this compound promotes the phosphorylation of Extracellular Signal-Regulated Kinase (ERK).

-

Nrf2 Translocation: Activated ERK facilitates the dissociation of Nuclear factor erythroid 2-related factor 2 (Nrf2) from its cytosolic inhibitor, Keap1. Nrf2 then translocates to the nucleus.

-

Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of protective enzymes, most notably Heme Oxygenase-1 (HO-1)[6][8][9].

This pathway enhances the cellular defense against reactive oxygen species (ROS), as demonstrated in rat renal proximal tubule cells where 7-hydroxyflavone protected against nicotine-induced cytotoxicity and ROS production[5][6].

7-Hydroxyflavone has been shown to suppress inflammatory responses by inhibiting the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, it dose-dependently reduced the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6)[10]. This is achieved by downregulating the mRNA expression of the corresponding genes: inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6[10]. Furthermore, in vivo studies in rat models suggest that these anti-inflammatory effects are mediated through the inhibition of the MAPK/NF-κB signaling pathway [5].

7-Hydroxyflavone has demonstrated dose-dependent antiproliferative activity against human cervical (HeLa) and breast (MDA-MB231) cancer cell lines[11][12]. Molecular docking and dynamics simulation studies suggest a key mechanism for this activity is the binding of 7-hydroxyflavone to the anti-apoptotic protein Bcl-2[7][12]. By interacting with the Bcl-2 groove site, it may induce conformational changes that inhibit its function, thereby promoting apoptosis in cancer cells[11].

Quantitative Data Summary

The biological activities of this compound and its structural analog 7-hydroxyflavone have been quantified in numerous studies.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 / Ki Value | Source |

| This compound | Aromatase | 65 µM (IC50) | [1] |

| 7-Hydroxyflavone | Aromatase | 0.5 µM (IC50) | [2][3] |

| 7-Hydroxyflavone | Aromatase | 0.25 µM (Ki) | [2] |

| 7-Hydroxyflavone | CYP1A1 | 0.015 µM (Ki) | [13] |

| 7-Hydroxyflavone | Pyruvate Kinase M2 (PKM2) | 2.12 µM (IC50) | [5] |

| 7-Hydroxyflavone | Cyclooxygenase-2 (COX-2) | 27 µg/mL (IC50) | [5] |

| 7-Hydroxyflavone | 5-Lipoxygenase (5-LOX) | 33 µg/mL (IC50) | [5] |

| 7,3'-dihydroxyflavone | α-amylase | 1.4 ± 0.1 µM (IC50) | [14] |

Table 2: Antiproliferative and Antioxidant Activity

| Compound | Activity | Cell Line / Assay | IC50 Value | Source |

| 7-Hydroxyflavone | Anticancer | HeLa (Cervical) | 22.56 ± 0.21 µg/mL | [11][12] |

| 7-Hydroxyflavone | Anticancer | MDA-MB231 (Breast) | 3.86 ± 0.35 µg/mL | [11][12] |

| 7-Hydroxyflavone | Antioxidant | DPPH Assay | 5.55 ± 0.81 µg/mL | [7][15] |

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.

-

Objective: To determine the in vitro inhibitory effect of this compound on aromatase activity.

-

Enzyme Source: Microsomes prepared from human placental tissue, which are a rich source of aromatase.

-

Substrate: Androstenedione, the natural androgen substrate for aromatase.

-

Methodology:

-

Human placental microsomes are incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of androstenedione.

-

The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the product, estrone, is quantified. This is often done using radiolabeled substrates and measuring the formation of tritiated water or by chromatographic methods like HPLC.

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve[2].

-

-

Objective: To measure the effect of this compound on the production of inflammatory mediators in immune cells.

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Stimulus: Lipopolysaccharide (LPS), a component of gram-negative bacteria that potently activates macrophages.

-

Methodology:

-

RAW264.7 cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Mediator Quantification:

-

Nitric Oxide (NO): Measured using the Griess reagent, which detects nitrite, a stable breakdown product of NO.

-

PGE2, TNF-α, IL-6: Quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Gene Expression Analysis: Cell lysates are collected, RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of iNOS, COX-2, TNF-α, and IL-6 to determine if the inhibition occurs at the transcriptional level[10].

-

-

Objective: To detect changes in the expression or phosphorylation state of key proteins in a signaling pathway (e.g., p-ERK, Nrf2) after treatment with this compound.

Conclusion

This compound is a multifaceted bioactive compound with well-defined mechanisms of action that include aromatase inhibition, potent antioxidant activity via the ERK/Nrf2/HO-1 pathway, and significant anti-inflammatory effects through the suppression of the MAPK/NF-κB pathway. Its ability to promote apoptosis in cancer cells further highlights its therapeutic potential. The quantitative data available, particularly for its more active analog 7-hydroxyflavone, underscores the promise of the flavone/flavanone scaffold. Further research, focusing on bioavailability, in vivo efficacy, and structure-activity relationships, is warranted to fully develop this compound and its derivatives as lead compounds for clinical applications in oncology, inflammatory disorders, and diseases related to oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Hydroxyflavone|High-Purity Flavone for Research [benchchem.com]

- 8. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activity Screening of 7-Hydroxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 7-Hydroxyflavanone, a naturally occurring flavonoid. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways through which this compound exerts its effects. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and natural product chemistry.

Overview of this compound's Biological Activities

This compound (7-HF) is a flavonoid that has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1] Its therapeutic potential is a subject of ongoing research, with studies exploring its mechanisms of action and applications in various disease models.

Quantitative Data Summary

The biological efficacy of this compound has been quantified in numerous studies. The following tables summarize the key inhibitory and effective concentrations across various assays.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 3.86 ± 0.35 | - | [2][3] |

| HeLa | Cervical Cancer | 22.56 ± 0.21 | - | [2][3] |

| MCF-7 | Breast Cancer | - | 86.88 | [4] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of this compound

| Target | Activity | IC₅₀ Value | Reference |

| COX-2 | Anti-inflammatory | 27 µg/mL | [5] |

| 5-LOX | Anti-inflammatory | 33 µg/mL | [5] |

| PKM2 | Enzyme Inhibition | 2.12 µM | [5] |

Table 3: Antioxidant Activity of this compound

| Assay | Activity | IC₅₀ Value | Reference |

| DPPH Radical Scavenging | Antioxidant | 5.55 ± 0.81 µg/mL | [2][3] |

Table 4: Antiviral Activity of this compound

| Virus | Activity | EC₅₀ Value | Reference |

| Enterovirus 71 (EV71) | Antiviral | 19.95 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activities. The following are protocols for key experiments cited in the literature.

3.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[6][8] The intensity of the purple color is directly proportional to the number of viable cells.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[9] Include various concentrations of this compound to be tested.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6][10]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[6][9]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the insoluble purple formazan crystals.[6][9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6] A reference wavelength of >650 nm can be used to correct for background absorbance.[8]

3.2. Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[11] The principle involves the reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solution to a solution of DPPH in the same solvent. A positive control, such as ascorbic acid, should be included.[12]

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at the maximum absorption wavelength of DPPH (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control (DPPH solution without the sample). The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

3.3. Anti-inflammatory Activity Assessment (Cytokine ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) produced by cells, such as LPS-stimulated RAW264.7 macrophages.[13][14] This assay utilizes a capture antibody immobilized on a plate, which specifically binds the cytokine of interest.[15]

Protocol:

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.[15][16]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[14]

-

Sample and Standard Incubation: Add cell culture supernatants (from cells treated with or without this compound and an inflammatory stimulus like LPS) and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.[14]

-

Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine. Incubate for 1 hour at room temperature.[17]

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin or streptavidin (e.g., streptavidin-HRP). Incubate for 1 hour.[15]

-

Substrate Addition: After a final wash, add a substrate (e.g., TMB). The enzyme will catalyze a color change.[14]

-

Stopping Reaction and Reading: Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a plate reader.[14]

-

Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

3.4. Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample and is essential for studying the signaling pathways modulated by this compound.[18][19] The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.[20][21]

Protocol:

-

Sample Preparation (Cell Lysate): Treat cells with this compound for the desired time, then lyse the cells in a buffer containing detergents and protease inhibitors to extract proteins.[18][21]

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]

-

Blocking: Block the membrane with a solution like nonfat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, NF-κB) overnight at 4°C with gentle shaking.[18]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[22]

-

Detection: Wash the membrane again and add a chemiluminescent or fluorescent substrate. Visualize the protein bands using an imaging system.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways.

4.1. ERK/Nrf2/HO-1 Pathway

This compound has been shown to protect renal cells from nicotine-induced cytotoxicity by activating the ERK/Nrf2/HO-1 pathway.[5] This pathway is a critical cellular defense mechanism against oxidative stress.

Caption: ERK/Nrf2/HO-1 pathway activation by this compound.

4.2. MAPK/NF-κB Pathway

In models of ischemia/reperfusion injury, this compound has been observed to inhibit inflammatory cytokines and reduce myocardial injury by modulating the MAPK/NF-κB signaling pathway.[5]

Caption: Inhibition of the MAPK/NF-κB pathway by this compound.

4.3. General Workflow for Biological Activity Screening

The screening of this compound's biological activities typically follows a structured workflow, starting from initial in vitro assays to more complex cellular and mechanistic studies.

Caption: General workflow for this compound biological screening.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. oamjms.eu [oamjms.eu]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. Western Blot Protocol | Proteintech Group [ptglab.com]

- 21. cusabio.com [cusabio.com]

- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Unveiling the Natural Trove of 7-Hydroxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the natural origins of 7-Hydroxyflavanone, a flavonoid showing significant promise in therapeutic applications. We delve into its plant and microbial sources, providing a comprehensive overview of extraction and isolation methodologies, and elucidating its biosynthetic and signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to enhance understanding.

Natural Sources of this compound

This compound has been identified in a variety of plant species and can also be synthesized through microbial processes. The primary documented plant sources include Blumeopsis flava, the mangrove plant Avicennia officinalis, Clerodendrum phlomidis, Phyllanthus sellowianus, and Ononis natrix.[1][2][3][4][5] Additionally, the actinomycete Amycolatopsis sp. has been shown to produce this valuable compound.[6]

While the presence of this compound is confirmed in these sources, publicly available quantitative data on its concentration remains limited. The following table summarizes the identified natural sources.

| Kingdom | Species | Common Name/Type | Reference(s) |

| Plantae | Blumeopsis flava | ||

| Plantae | Avicennia officinalis | Mangrove | [1][3][5] |

| Plantae | Clerodendrum phlomidis | [2] | |

| Plantae | Phyllanthus sellowianus | [4] | |

| Plantae | Ononis natrix | [4] | |

| Bacteria | Amycolatopsis sp. | Actinomycete | [6] |

Experimental Protocols: Extraction and Isolation

The successful isolation of this compound from natural sources is a critical step in its research and development. The following section details a common methodology employed for its extraction from plant material, specifically referencing the protocol used for Avicennia officinalis leaves.

Methanolic Extraction and Chromatographic Purification of this compound from Avicennia officinalis

This protocol outlines the steps for the extraction and purification of this compound from the leaves of Avicennia officinalis.[3][5]

1. Sample Preparation:

- Collect fresh leaves of Avicennia officinalis.

- Wash the leaves thoroughly with distilled water to remove any surface impurities.

- Air-dry the leaves in the shade for several days until they are completely brittle.

- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

- Perform a cold maceration of the powdered leaf material with methanol at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).

- Allow the mixture to stand for 72 hours with occasional shaking.

- Filter the extract using Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

3. Chromatographic Purification:

- Subject the crude methanolic extract to column chromatography.

- Stationary Phase: Silica gel (60-120 mesh).

- Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves hexane, ethyl acetate, and methanol. For example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol.

- Collect fractions of the eluate.

- Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualize under UV light.

- Pool the fractions containing the compound of interest based on the TLC profile.

- Further purify the pooled fractions by repeated column chromatography or preparative TLC until a pure compound is obtained.

4. Structure Elucidation:

- The structure of the isolated compound is confirmed using spectroscopic techniques such as:

- Fourier-Transform Infrared Spectroscopy (FT-IR)

- Proton Nuclear Magnetic Resonance (¹H NMR)

- Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

- High-Resolution Mass Spectrometry (HRMS)

Below is a graphical representation of the experimental workflow for the extraction and isolation of this compound.

Biosynthesis and Signaling Pathways

Flavonoid Biosynthesis Pathway Leading to this compound

This compound, like other flavonoids, is synthesized in plants through the phenylpropanoid pathway. The biosynthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to produce (2S)-naringenin, a key intermediate. While the specific enzymes responsible for the final conversion to this compound are not explicitly detailed in the search results, it is understood to be a downstream modification of the core flavonoid structure.

The following diagram illustrates the general flavonoid biosynthetic pathway.

Cellular Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating specific cellular signaling pathways. One notable pathway is the ERK/Nrf2/HO-1 pathway, through which this compound protects renal cells from nicotine-associated cytotoxicity.[2] By activating this pathway, this compound enhances the expression of antioxidant enzymes, thereby mitigating oxidative stress.

The diagram below depicts the signaling cascade initiated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C15H12O3 | CID 1890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Efficacy of 7-Hydroxyflavone Derived from Amycolatopsis sp. HSN-02 and Its Biocontrol Potential on Cercospora Leaf Spot Disease in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Antioxidant Capacity of 7-Hydroxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of 7-Hydroxyflavanone. It includes a summary of quantitative data from key antioxidant assays, detailed experimental protocols for these assays, and visualizations of a typical experimental workflow and a relevant signaling pathway.

Quantitative Antioxidant Capacity of this compound

The antioxidant potential of this compound has been quantified using various in vitro assays. The following table summarizes the key findings from the literature, providing a comparative look at its efficacy in different antioxidant models.

| Assay Type | Compound | IC50 Value | Positive Control | IC50 of Positive Control | Source |

| DPPH Radical Scavenging | This compound | 5.5486 ± 0.81 µg/mL | Ascorbic Acid | 5.5486 ± 0.81 mg/mL[1] | [2][3][4] |

| COX-2 Inhibition | This compound | 27 µg/mL | Not specified | Not specified | [5] |

| 5-LOX Inhibition | This compound | 33 µg/mL | Not specified | Not specified | [5] |

Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Detailed Experimental Protocols

This section outlines the methodologies for the key in vitro antioxidant assays that have been or could be used to evaluate the antioxidant capacity of this compound.

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[6]

-

Reagents and Equipment:

-

This compound (or other test compounds)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

-

Micropipettes

-

-

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[6][7]

-

Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to the DPPH solution. For example, mix 0.5 mL of the sample solution with 0.5 mL of the DPPH solution.[7] A blank containing only the solvent instead of the sample is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[6][7]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[6]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[8]

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[9]

-

Reagents and Equipment:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox)

-

UV-Vis Spectrophotometer

-

-

Protocol:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10]

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound in the appropriate solvent.

-

Reaction Mixture: Add a small volume of the this compound solution to a larger volume of the ABTS•+ working solution (e.g., 50 µL of sample to 3 mL of ABTS•+ solution).[10]

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[11]

-

Reagents and Equipment:

-

This compound

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Positive control (e.g., FeSO₄, Trolox)

-

UV-Vis Spectrophotometer

-

-

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Reaction Mixture: Add a small volume of the sample to a larger volume of the FRAP reagent (e.g., 30 µL of sample to 1 mL of FRAP reagent).[12]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[12]

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is then expressed as a FRAP value (in µM Fe(II) equivalents).

-

Visualizations

Caption: Workflow for assessing the in vitro antioxidant capacity of this compound.

Studies have indicated that this compound can exert its protective effects against oxidative stress through the activation of the ERK/Nrf2/HO-1 signaling pathway.[5][13]

Caption: The ERK/Nrf2/HO-1 signaling pathway activated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Properties of 7-Hydroxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyflavanone (7-HF), a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies. This technical guide provides a comprehensive overview of the current scientific data on 7-HF's anti-inflammatory effects, its mechanisms of action, and detailed experimental protocols for its evaluation. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered considerable interest for their diverse pharmacological activities, including their anti-inflammatory potential. This compound, a member of the flavanone subclass of flavonoids, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics. This document synthesizes the existing research on the anti-inflammatory properties of this compound, providing a technical resource for researchers and drug development professionals.

In Vitro Anti-inflammatory Activity

This compound has been shown to modulate key inflammatory mediators and enzymes in cellular models of inflammation, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Inhibition of Inflammatory Mediators

This compound dose-dependently reduces the production of critical pro-inflammatory mediators, as summarized in the table below.

| Inflammatory Mediator | Cell Line | Stimulant | This compound Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent | Reduced production | [1] |

| Prostaglandin E₂ (PGE₂) | RAW 264.7 | LPS | Dose-dependent | Reduced production | [1] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS | Dose-dependent | Reduced production | [1] |

| Interleukin-6 (IL-6) | RAW 264.7 | LPS | Dose-dependent | Reduced production | [1] |

Table 1: Effect of this compound on the Production of Inflammatory Mediators. This table summarizes the inhibitory effects of this compound on key pro-inflammatory molecules in LPS-stimulated RAW 264.7 macrophages.

Inhibition of Pro-inflammatory Enzymes

The anti-inflammatory effects of this compound are also attributed to its ability to inhibit the activity of enzymes responsible for the synthesis of inflammatory mediators.

| Enzyme | Assay Type | IC₅₀ Value | Reference |

| Cyclooxygenase-2 (COX-2) | Enzymatic Assay | 27 µg/mL | [2] |

| 5-Lipoxygenase (5-LOX) | Enzymatic Assay | 33 µg/mL | [2] |

Table 2: Inhibitory Activity of this compound against Pro-inflammatory Enzymes. This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound for COX-2 and 5-LOX.

In Vivo Anti-inflammatory Activity

In vivo studies have corroborated the anti-inflammatory potential of this compound in animal models of inflammation.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to evaluate the acute anti-inflammatory activity of compounds. While specific quantitative data for this compound in this model is not extensively detailed in the currently available literature, related flavanones have shown significant dose-dependent reductions in paw edema[3][4]. Studies on this compound have demonstrated its ability to attenuate carrageenan-induced paw edema in rats[5].

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory stimuli like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway.

Modulation of the MAPK Pathway

The MAPK pathway, comprising cascades of protein kinases including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to modulate the phosphorylation of these kinases, thereby attenuating the inflammatory response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

In Vitro Anti-inflammatory Assays

5.1.1. Cell Culture and Treatment (LPS-stimulated RAW 264.7 cells)

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot and RT-PCR) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be non-toxic, typically <0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).

-

5.1.2. Nitric Oxide (NO) Assay (Griess Assay)

-

Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect 50-100 µL of cell culture supernatant.

-

Mix with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

5.1.3. Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Procedure (General):

-

Use commercially available ELISA kits for PGE₂, TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding cell culture supernatants and standards.

-

Incubating to allow the analyte to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

Calculating the concentration of the analyte from the standard curve.

-

-

5.1.4. Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, COX-2, iNOS, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

5.1.5. RT-PCR for Gene Expression Analysis

-

Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect and quantify mRNA levels of specific genes.

-

Procedure:

-

Isolate total RNA from treated cells using a suitable kit or reagent (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

Perform quantitative PCR (qPCR) using the cDNA as a template, gene-specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

In Vivo Anti-inflammatory Assay

5.2.1. Carrageenan-Induced Paw Edema in Rodents

-

Animals: Wistar or Sprague-Dawley rats or Swiss albino mice.

-

Procedure:

-

Fast the animals overnight before the experiment.

-

Administer this compound (at various doses, e.g., 5-20 mg/kg) or the vehicle control orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and enzymes. Its mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound for the treatment of inflammatory diseases. Future studies should focus on more extensive in vivo efficacy and safety profiling to advance its development as a novel anti-inflammatory agent.

References

- 1. Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of 7-Hydroxyflavanone and Related Flavonoids in Neuronal Cells: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the primary focus of this guide is the neuroprotective effects of 7-Hydroxyflavanone, the majority of current scientific literature details the mechanisms of the closely related compound, 7,8-Dihydroxyflavone (7,8-DHF). This document will therefore extensively reference the well-documented actions of 7,8-DHF as a model for understanding the potential neuroprotective pathways of this compound and other hydroxyflavonoids. The principles and methodologies described are broadly applicable to the study of this class of compounds.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential therapeutic properties, including their neuroprotective effects.[1][2][3][4][5] Among these, hydroxyflavonoids are of particular interest due to their antioxidant and signaling-modulating capabilities. This compound and its analogue, 7,8-Dihydroxyflavone (7,8-DHF), are emerging as promising candidates for the development of novel therapies for neurodegenerative diseases.[1][6]

This technical guide provides an in-depth overview of the neuroprotective effects of these flavonoids, with a primary focus on the extensively studied 7,8-DHF. We will delve into the molecular mechanisms, key signaling pathways, and the experimental methodologies used to evaluate their efficacy in neuronal cells.

Core Neuroprotective Mechanisms

The neuroprotective effects of 7,8-DHF, and likely other hydroxyflavonoids, are primarily attributed to two interconnected mechanisms: direct antioxidant activity and modulation of crucial intracellular signaling pathways that promote neuronal survival and plasticity.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in various neurodegenerative disorders.[4][7] 7,8-DHF has been shown to exert potent antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant defenses.[7] Studies have demonstrated that 7,8-DHF can increase the levels of cellular glutathione (GSH), a major intracellular antioxidant, and reduce the production of ROS induced by neurotoxins like glutamate.[7] This direct antioxidant activity helps to mitigate oxidative damage to cellular components, including lipids, proteins, and DNA, thereby preserving neuronal integrity.[7]

Modulation of Signaling Pathways

A significant body of research has established 7,8-DHF as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][8][9] BDNF is a critical neurotrophin that regulates neuronal survival, differentiation, and synaptic plasticity.[1][9] By mimicking the action of BDNF, 7,8-DHF activates TrkB and its downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.[1][8]

-

The PI3K/Akt Pathway: Activation of this pathway is fundamentally linked to cell survival and inhibition of apoptosis (programmed cell death).[8] Upon activation by TrkB, PI3K phosphorylates and activates Akt, which in turn phosphorylates a range of downstream targets that suppress pro-apoptotic proteins and promote the expression of anti-apoptotic factors.[8]

-

The MAPK/ERK Pathway: This pathway is crucial for neuronal plasticity, learning, and memory. Activation of the Ras-Raf-MEK-ERK cascade by TrkB leads to the phosphorylation of transcription factors, such as CREB (cAMP response element-binding protein), which regulate the expression of genes involved in synaptic function and neuronal growth.[1]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of 7,8-DHF in different neuronal cell models and neurotoxicity paradigms.

| Assay | Cell Line | Neurotoxin | 7,8-DHF Concentration | Observed Effect | Reference |

| Cell Viability | HT-22 | Glutamate | Concentration-dependent | Increased cell survival | [7] |

| ROS Production | HT-22 | Glutamate | Not specified | Reduced ROS levels | [7] |

| Glutathione Levels | HT-22 | Glutamate | Not specified | Increased cellular GSH | [7] |

| Neuronal Apoptosis | Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not specified | Attenuated apoptosis | [8] |

| TrkB Phosphorylation | Hippocampal Neurons | - | 500 nM | Induced TrkB tyrosine phosphorylation | [2] |

| Akt Phosphorylation | Primary Cortical Neurons | - | Not specified | Increased Akt phosphorylation | [8] |

| Neurite Outgrowth | Cultured Motoneurons | - | Dose-dependent | Promoted neurite growth | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective effects of hydroxyflavonoids.

Cell Culture and Differentiation

-

Cell Lines: Common neuronal cell lines for neuroprotection studies include human neuroblastoma SH-SY5Y cells, mouse hippocampal HT-22 cells, and rat pheochromocytoma PC12 cells.[7] Primary neuronal cultures from various brain regions (e.g., cortex, hippocampus) of rodents are also frequently used for their physiological relevance.[9]

-

Culture Conditions: Cells are typically maintained in appropriate basal media (e.g., DMEM, Neurobasal) supplemented with fetal bovine serum (for cell lines), specific growth factors (e.g., NGF for PC12 differentiation), and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation: To induce a more neuron-like phenotype, cell lines like SH-SY5Y and PC12 are often differentiated using agents such as retinoic acid or nerve growth factor (NGF), respectively.

Neurotoxicity Models

-

Oxidative Stress Induction: A common method to induce oxidative stress is to expose neuronal cells to agents like hydrogen peroxide (H2O2) or glutamate (which inhibits cystine uptake, leading to GSH depletion and subsequent oxidative stress in HT-22 cells).[7][10]

-

Excitotoxicity: Overstimulation of glutamate receptors can be modeled by exposing primary neurons to high concentrations of glutamate or NMDA.

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R): This in vitro model of ischemia-reperfusion injury involves incubating cells in a glucose-free medium under hypoxic conditions, followed by a return to normal culture conditions.[8]

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.

-

LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring the LDH activity in the medium provides an indication of cytotoxicity.[10]

-

Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains the nuclei of dead cells red) can be used to visualize and quantify the percentage of live and dead cells in a population.

Measurement of Reactive Oxygen Species (ROS)

-

DCFDA Assay: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels and can be measured using a fluorescence microplate reader or flow cytometry.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Neuronal cells are treated with the hydroxyflavonoid of interest for a specified time, followed by lysis in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., TrkB, Akt, ERK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of 7,8-Dihydroxyflavone

Caption: 7,8-DHF activates TrkB, leading to the PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow for Assessing Neuroprotection

Caption: General workflow for evaluating the neuroprotective effects of flavonoids.

Conclusion

The available evidence strongly supports the neuroprotective potential of 7,8-Dihydroxyflavone, and by extension, suggests a promising therapeutic avenue for other hydroxyflavonoids like this compound. The multifaceted mechanism of action, encompassing both direct antioxidant effects and the modulation of key neuronal survival and plasticity pathways, makes these compounds attractive candidates for further investigation in the context of neurodegenerative diseases. The experimental protocols and assays detailed in this guide provide a robust framework for researchers to further explore and quantify the neuroprotective efficacy of this important class of natural compounds. Further research specifically focused on this compound is warranted to fully elucidate its specific mechanisms and therapeutic potential.

References

- 1. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]

- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7,8-Dihydroxyflavone protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Anticancer Activity of 7-Hydroxyflavanone on HeLa Cells

This technical guide provides a comprehensive overview of the current understanding of the anticancer effects of this compound and its closely related compounds on human cervical cancer HeLa cells. This document details the molecule's impact on cell viability, apoptosis, and cell cycle progression, including the underlying molecular mechanisms. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to facilitate further research and development.

Introduction to this compound

This compound (7-HF) is a member of the flavanone class of flavonoids, which are polyphenolic compounds naturally found in various plants. Flavonoids have garnered significant attention in cancer research due to their potential to modulate various signaling pathways involved in carcinogenesis, including cell proliferation, apoptosis, and inflammation.[1] While research directly on this compound's effect on HeLa cells is emerging, studies on the closely related compound 7-hydroxyflavone provide significant insights into its potential anticancer activities and mechanisms of action. This guide will focus on these findings to build a comprehensive picture of its therapeutic potential against cervical cancer.

Quantitative Analysis of Anticancer Effects

The cytotoxic effects of 7-hydroxyflavone (a closely related flavone) on HeLa cells have been quantified through various in vitro assays. The data presented below is derived from studies on 7-hydroxyflavone and its phosphate ester (FP), which demonstrate significant dose- and time-dependent inhibition of cell proliferation.[2]

Table 1: Inhibitory Concentration (IC50) Values of 7-Hydroxyflavone (HF) and its Phosphate Ester (FP) on HeLa Cells

| Compound | Incubation Time | IC50 (µM) |

| 7-Hydroxyflavone (HF) | 24 hours | 51.9[2] |

| 72 hours | 32.1[2] | |

| Diethyl flavon-7-yl phosphate (FP) | 24 hours | 48.2[2] |

| 72 hours | 18.5[2] |

Table 2: Effect of 7-Hydroxyflavone (HF) and its Phosphate Ester (FP) on HeLa Cell Cycle Distribution

| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 49.31 | 37.15 | 13.54 |

| HF (40 µM) | 68.31 | 19.53 | 12.16 |

| FP (40 µM) | 60.17 | 20.14 | 19.69 |

| (Data adapted from a study on 7-hydroxyflavone, which showed that both HF and FP induced a significant accumulation of cells in the G0/G1 phase. FP also showed an increase in the G2/M phase population.)[2][3] |

Mechanism of Action: Apoptosis and Cell Cycle Arrest

7-hydroxyflavone and its derivatives exert their anticancer effects on HeLa cells primarily through the induction of apoptosis and cell cycle arrest.[2][3][4]

Induction of Apoptosis

Treatment with 7-hydroxyflavone and its phosphate ester (FP) leads to programmed cell death in HeLa cells. This process is mediated by the activation of key executioner proteins in the apoptotic cascade.[2]

-

Caspase-3 Activation: A significant increase in the expression of cleaved caspase-3 is observed.

-

PARP-1 Cleavage: The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[2][4]

Other related flavonoids, such as 6-hydroxyflavanone, have been shown to induce apoptosis in HeLa cells by increasing the expression of the TRAIL-R2 death receptor, suggesting that this compound may also engage extrinsic apoptotic pathways.[5][6]

Cell Cycle Arrest

The compounds inhibit HeLa cell proliferation by arresting the cell cycle at specific checkpoints, preventing the cells from progressing to mitosis.

-

G0/G1 Phase Arrest: Both 7-hydroxyflavone and its phosphate ester cause a significant accumulation of cells in the G0/G1 phase.[2][3]

-

G2/M Phase Arrest: The phosphate ester derivative (FP) also induces cell cycle arrest in the G2/M phase.[2][3]

-

Modulation of Cell Cycle Regulators: This cell cycle arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication.[2][4]

Signaling Pathways

The primary mechanism identified for 7-hydroxyflavone phosphate ester (FP) in HeLa cells involves the modulation of the cAMP signaling pathway.[2][4] FP acts as an inhibitor of Ca2+-calmodulin-phosphodiesterase (CaM-PDE1), which leads to an elevation of intracellular cAMP levels. This increase in cAMP is proposed to trigger the downstream effects on p21 induction, PCNA downregulation, and subsequent apoptosis and cell cycle arrest.[2][4]

While not yet demonstrated specifically for this compound in HeLa cells, other flavonoids commonly exert anticancer effects by modulating key cancer-related signaling pathways such as PI3K/Akt/mTOR and MAPK, which represent plausible additional or alternative mechanisms of action.[7][8][9][10]

Caption: Proposed mechanism of 7-hydroxyflavone derivative in HeLa cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and guide further investigation.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well, along with 100 µL of fresh medium.[11]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[11]

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Protocol:

-

Cell Culture and Treatment: Culture HeLa cells to ~70-80% confluency and treat with this compound for the desired time. Include both negative (untreated) and positive controls.

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation at 200 x g for 5 minutes at 4°C.[13]

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.[13]

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution (e.g., 100 µg/mL working solution) to the cell suspension.[13][14]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][15]

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]

-

Flow Cytometry: Analyze the samples immediately by flow cytometry. FITC fluorescence (early apoptotic cells) is typically detected in the FL1 channel and PI fluorescence (late apoptotic/necrotic cells) in the FL2 or FL3 channel.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[16]

Protocol:

-

Cell Culture and Treatment: Plate and treat HeLa cells with this compound as described previously.

-

Harvesting: Harvest approximately 1-2 × 10⁶ cells by trypsinization and centrifugation.

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate for at least 2 hours at 4°C (or store for longer periods).

-

Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 1 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17]

-

Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[16][18]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI in a linear scale.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.[18]

Caption: Workflow for cell cycle analysis by Propidium Iodide staining.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins (e.g., p21, PCNA, cleaved caspase-3) in cell lysates.[19][20]

Protocol:

-

Cell Lysis: After treatment, wash HeLa cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with SDS-PAGE sample loading buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: General workflow for Western Blotting analysis.

Conclusion and Future Directions

The available evidence, primarily from studies on the closely related compound 7-hydroxyflavone, strongly suggests that this compound is a promising candidate for anticancer drug development against cervical cancer. It demonstrates potent cytotoxic effects on HeLa cells by inducing apoptosis and cell cycle arrest, mediated through the modulation of key regulatory proteins like p21, PCNA, and caspase-3.[2][4] The proposed mechanism involving the inhibition of PDE1 and subsequent elevation of cAMP provides a unique therapeutic target.[2][4]

Future research should focus on:

-

Directly validating the effects of this compound on HeLa cells to confirm the findings from its flavone analogue.

-

Elucidating its impact on other critical signaling pathways, such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer.

-

Conducting in vivo studies using animal models to assess the efficacy, toxicity, and pharmacokinetic profile of this compound.

-

Exploring synergistic effects in combination with existing chemotherapeutic agents to potentially enhance treatment efficacy and overcome drug resistance.

This technical guide serves as a foundational resource for researchers aiming to explore and harness the therapeutic potential of this compound in the fight against cervical cancer.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Inhibitory Effects and Underlying Mechanism of 7-Hydroxyflavone Phosphate Ester in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Inhibitory effects and underlying mechanism of 7-hydroxyflavone phosphate ester in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]